N-tert-butyl-2-fluorobenzamide
Overview
Description
N-tert-butyl-2-fluorobenzamide is an organic compound with the molecular formula C11H14FNO. It is a member of the benzamide family, characterized by the presence of a benzene ring bonded to an amide group. This compound is notable for its tert-butyl group attached to the nitrogen atom and a fluorine atom on the benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-tert-butyl-2-fluorobenzamide can be synthesized through several methods. One common approach involves the reaction of 2-fluorobenzoic acid with tert-butylamine in the presence of a condensing agent such as 4-dimethylaminopyridine (DMAP) or N,N-diisopropylethylamine (DIPEA). The reaction typically occurs under mild conditions, yielding the desired amide product .
Another method involves the Ritter reaction, where 2-fluorobenzonitrile reacts with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid. This method is advantageous due to its high yield and relatively simple reaction conditions .
Industrial Production Methods: Industrial production of this compound often employs the Ritter reaction due to its scalability and efficiency. The process involves the continuous addition of reactants and catalysts in a controlled environment, ensuring consistent product quality and high yield .
Chemical Reactions Analysis
Types of Reactions: N-tert-butyl-2-fluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The amide group can be oxidized to form corresponding carboxylic acids or reduced to form amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines, typically under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed:
Substitution Reactions: Products include substituted benzamides with various functional groups replacing the fluorine atom.
Oxidation Reactions: Products include 2-fluorobenzoic acid derivatives.
Reduction Reactions: Products include 2-fluorobenzylamines.
Scientific Research Applications
N-tert-butyl-2-fluorobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-substrate interactions due to its unique structural features.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of N-tert-butyl-2-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways depend on the specific biological context and target .
Comparison with Similar Compounds
2-Bromo-N-tert-butyl-5-fluorobenzamide: Similar structure with a bromine atom instead of a hydrogen atom on the benzene ring.
N-tert-butyl-4-fluorobenzamide: Similar structure with the fluorine atom at the para position instead of the ortho position.
Uniqueness: N-tert-butyl-2-fluorobenzamide is unique due to the specific positioning of the fluorine atom, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs .
Properties
IUPAC Name |
N-tert-butyl-2-fluorobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c1-11(2,3)13-10(14)8-6-4-5-7-9(8)12/h4-7H,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTOGGBBTUSQOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC=C1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146617-56-3 | |
Record name | N-(TERT-BUTYL)-2-FLUOROBENZAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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